molecular formula C7H7N3 B13011637 2-Amino-2-(pyridin-2-YL)acetonitrile

2-Amino-2-(pyridin-2-YL)acetonitrile

Cat. No.: B13011637
M. Wt: 133.15 g/mol
InChI Key: SVBNETJZZSRWDU-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of acetonitrile where one of the hydrogen atoms is replaced by a pyridin-2-yl group and another by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(pyridin-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with cyanide and ammonia under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(pyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-2-yl)acetonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(pyridin-3-yl)acetonitrile: Similar structure but with the amino group at the 3-position of the pyridine ring.

    2-(Pyridin-2-yl)acetonitrile: Lacks the amino group.

    Phenyl(2-pyridinyl)acetonitrile: Contains a phenyl group instead of an amino group.

Uniqueness

2-Amino-2-(pyridin-2-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to the pyridine ringThe compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-amino-2-pyridin-2-ylacetonitrile

InChI

InChI=1S/C7H7N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,9H2

InChI Key

SVBNETJZZSRWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C#N)N

Origin of Product

United States

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